molecular formula C16H21NO3 B2584099 Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate CAS No. 2460749-98-6

Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate

Cat. No. B2584099
CAS RN: 2460749-98-6
M. Wt: 275.348
InChI Key: DOINCTOXIJCDOO-UHFFFAOYSA-N
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Description

“Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate” is a compound that contains a pyrrole ring system . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Synthesis Analysis

The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, Maehara et al. reported the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization, resulting in the formation of an N-acyl derivative of pyrrole .

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate serves as a precursor or intermediate in the synthesis of various complex organic molecules. Studies have demonstrated its role in cycloaddition reactions, leading to the formation of substituted pyrano[4,3-b]pyrroles with confirmed structures through X-ray analysis. These compounds are significant for their potential in creating new materials and drugs with unique properties (Bubnov, Stepanova, Dmitriev, & Maslivets, 2015).

Moreover, the compound has been utilized in the synthesis of fluorescent benzo, thieno, and furo [c]-fused pyridazine derivatives, indicating its versatility in forming heterocyclic skeletons with potential applications in fluorescent materials and sensors (Galenko, Galenko, Khlebnikov, Novikov, & Shakirova, 2016).

Supramolecular Chemistry

Research into the supramolecular aggregation of related compounds highlights the importance of hydrogen bonding and π–π interactions in determining the crystalline structures of these molecules. Such studies provide insights into the design of molecular materials with specific physical and chemical properties (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

Novel Reaction Pathways and Mechanisms

The compound has facilitated the exploration of novel reaction pathways and mechanisms, contributing to the development of new synthetic methodologies in organic chemistry. For example, its involvement in the synthesis and properties of dihydropyrrolopyridine derivatives sheds light on new reactions under specific conditions, offering pathways to synthesize compounds with potential pharmaceutical applications (Mitsumoto & Nitta, 2004).

Conformational Studies and Molecular Design

The study of molecules related to Methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate also involves conformational analysis to understand their three-dimensional structures better. Such research assists in the rational design of molecules with desired properties, including pharmaceuticals and materials science applications (Quiroga, Gálvez, Cobo, & Glidewell, 2013).

properties

IUPAC Name

methyl 6-benzyl-2,3,4,5,7,7a-hexahydropyrano[2,3-c]pyrrole-4a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-20-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOINCTOXIJCDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCOC1CN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate

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